molecular formula C12H13F3OS B14066807 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14066807
M. Wt: 262.29 g/mol
InChI Key: RVYWTWDAEUOYGC-UHFFFAOYSA-N
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Description

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C12H13F3OS It is characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-ethyl-3-(trifluoromethylthio)benzene with propanone under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethylthio group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethyl-3-(trifluoromethyl)phenyl)propan-1-one: Similar structure but lacks the sulfur atom.

    1-(2-Ethyl-3-(trifluoromethoxy)phenyl)propan-1-one: Contains a trifluoromethoxy group instead of trifluoromethylthio.

Uniqueness

1-(2-Ethyl-3-(trifluoromethylthio)phenyl)propan-1-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H13F3OS

Molecular Weight

262.29 g/mol

IUPAC Name

1-[2-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C12H13F3OS/c1-3-8-9(10(16)4-2)6-5-7-11(8)17-12(13,14)15/h5-7H,3-4H2,1-2H3

InChI Key

RVYWTWDAEUOYGC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1SC(F)(F)F)C(=O)CC

Origin of Product

United States

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